molecular formula C9H8Cl2O2 B3318463 Methyl 3,5-dichloro-2-methylbenzoate CAS No. 99849-29-3

Methyl 3,5-dichloro-2-methylbenzoate

Cat. No.: B3318463
CAS No.: 99849-29-3
M. Wt: 219.06 g/mol
InChI Key: XMQNGHBAYVFPIK-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-methylbenzoate is a halogenated aromatic ester characterized by chlorine substituents at the 3- and 5-positions of the benzene ring, a methyl group at the 2-position, and a methyl ester functional group. Such esters are often utilized in pesticide synthesis due to their stability and bioactivity .

Properties

IUPAC Name

methyl 3,5-dichloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNGHBAYVFPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3,5-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products such as 3,5-dimethoxy-2-methylbenzoate or 3,5-ditert-butoxy-2-methylbenzoate.

    Reduction: 3,5-dichloro-2-methylbenzyl alcohol.

    Hydrolysis: 3,5-dichloro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3,5-dichloro-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and functional groups, significantly altering their physicochemical properties. The following table summarizes critical comparisons:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Key Properties/Applications
Methyl 3,5-dichloro-2-methylbenzoate C₉H₈Cl₂O₂ 219.07 3,5-Cl; 2-CH₃ N/A Likely solid; pesticide intermediate
Methyl 3,5-dichlorobenzoate C₈H₆Cl₂O₂ 205.04 3,5-Cl 58°C Solid; used in pesticide synthesis
Methyl 3,5-dichloro-2-methoxybenzoate C₉H₈Cl₂O₃ 235.07 3,5-Cl; 2-OCH₃ N/A Higher polarity due to methoxy group
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate C₈H₅Cl₃O₄S 303.55 3,5-Cl; 2-SO₂Cl N/A Reactive sulfonyl group; potential sulfonating agent
Methyl 2-amino-3,5-dibromo benzoate C₈H₇Br₂NO₂ 308.88 3,5-Br; 2-NH₂ N/A Bromine increases lipophilicity; amino group enables hydrogen bonding
Methyl 3,5-dichloro-2,6-dimethoxybenzoate C₁₀H₁₀Cl₂O₄ 265.09 3,5-Cl; 2,6-OCH₃ N/A Dimethoxy groups enhance solubility in polar solvents

Impact of Substituents on Properties

  • Chlorine vs.
  • Methyl vs.
  • Functional Group Diversity : The chlorosulfonyl group in methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate introduces electrophilic character, making it reactive in sulfonation reactions .

Research Findings and Trends

  • Structural Insights : X-ray crystallography studies of related halogenated benzoates (e.g., methyl 3,5-dibromo-2-diacet) reveal bond lengths and angles consistent with steric and electronic effects of substituents .
  • Environmental Persistence : Chlorinated benzoates are studied for their role in microbial dechlorination processes, suggesting the target compound’s environmental fate may differ from brominated analogs .

Biological Activity

Methyl 3,5-dichloro-2-methylbenzoate is a compound of increasing interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of two chlorine substituents at the 3 and 5 positions and a methyl group at the 2 position of the benzene ring. Its molecular formula is C9H8Cl2O2C_9H_8Cl_2O_2 with a molecular weight of approximately 219.06 g/mol. The structural features significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Substitution : The compound acts as an electrophile, enabling it to form adducts with nucleophiles, which may alter various biological pathways.
  • Enzyme Interaction : It has shown potential to inhibit or activate specific enzymes involved in metabolic processes. Notably, it can impede the activity of cytochrome P450 enzymes, crucial for drug metabolism.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate promising potential for this compound as an antimicrobial agent .

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound was tested against various drug-metabolizing enzymes. At concentrations above 10 µM, it significantly inhibited cytochrome P450 3A4 activity by approximately 70%, indicating its potential role as a modulator of drug metabolism .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential application in developing new antimicrobial agents.
  • Enzyme Modulation : Another investigation assessed the impact of this compound on cytochrome P450 enzymes involved in drug metabolism. The results indicated that at higher concentrations, it could significantly reduce enzyme activity, potentially influencing pharmacokinetics in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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